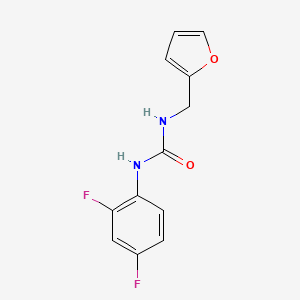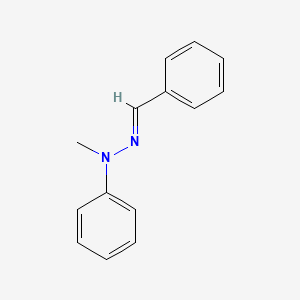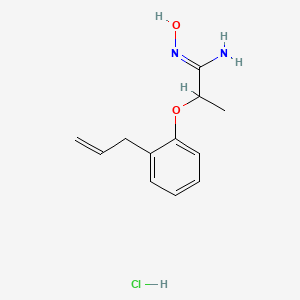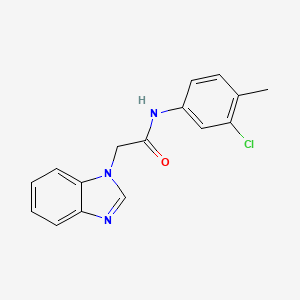
N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea, also known as DFPUM, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a urea derivative and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea involves the inhibition of the enzyme, thymidylate synthase (TS). TS is an essential enzyme that is involved in the synthesis of DNA. Inhibition of this enzyme leads to the disruption of DNA synthesis, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea has also been found to inhibit angiogenesis (the formation of new blood vessels), which is essential for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. However, one of the limitations of using N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
Future research on N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea could focus on identifying the molecular targets of this compound and understanding its mechanism of action in more detail. Additionally, further studies could investigate the potential of N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea in combination with other anticancer agents to enhance its efficacy. Furthermore, research could explore the potential of N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea in the treatment of other diseases such as neurodegenerative diseases.
Conclusion:
In conclusion, N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea is a compound that has shown promising results in scientific research. Its ability to inhibit the growth of cancer cells makes it a valuable tool for studying the mechanisms of cancer cell growth. Future research on N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea could lead to the development of new therapies for cancer and other diseases.
Synthesemethoden
The synthesis of N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea involves the reaction of 2,4-difluoroaniline with 2-furylmethyl isocyanate in the presence of a base. This reaction results in the formation of N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea as a white crystalline solid. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea has been widely used in scientific research due to its ability to inhibit the growth of cancer cells. It has been found to be effective against various types of cancer such as breast cancer, lung cancer, and colon cancer. Additionally, N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea has also been studied for its potential to treat Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c13-8-3-4-11(10(14)6-8)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJGQVNZTGDDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(furan-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5796776.png)

![2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide](/img/structure/B5796787.png)
![(3,5-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5796809.png)

![3-chloro-4-methoxy-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5796821.png)

